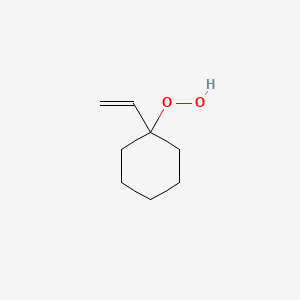
1-Ethenylcyclohexane-1-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenylcyclohexane-1-peroxol is an organic compound characterized by the presence of a peroxol group attached to a cyclohexane ring with an ethenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethenylcyclohexane-1-peroxol can be synthesized through the peroxidation of 1-ethenylcyclohexane. The reaction typically involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxol compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced catalysts and reaction monitoring systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethenylcyclohexane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be further oxidized to form more complex peroxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form 1-ethenylcyclohexanol or other reduced derivatives.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), acetic acid, sulfuric acid.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products:
Oxidation: Complex peroxides, oxygenated derivatives.
Reduction: 1-Ethenylcyclohexanol.
Substitution: Substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethenylcyclohexane-1-peroxol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its oxidative properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-ethenylcyclohexane-1-peroxol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxol group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential antimicrobial effects. The compound’s ability to generate ROS makes it a valuable tool in both biological and chemical research.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-1-cyclohexanol: Similar in structure but contains an ethynyl group instead of an ethenyl group.
Cyclohexanol: Lacks the ethenyl and peroxol groups, making it less reactive.
1-Ethynylcyclohexene: Contains an ethynyl group and a double bond in the cyclohexane ring.
Uniqueness: 1-Ethenylcyclohexane-1-peroxol is unique due to the presence of both the ethenyl and peroxol groups, which confer distinct chemical reactivity and potential applications. Its ability to generate ROS sets it apart from other similar compounds, making it particularly valuable in oxidative and antimicrobial research.
Eigenschaften
CAS-Nummer |
4065-85-4 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
1-ethenyl-1-hydroperoxycyclohexane |
InChI |
InChI=1S/C8H14O2/c1-2-8(10-9)6-4-3-5-7-8/h2,9H,1,3-7H2 |
InChI-Schlüssel |
ZYVQSSMRWAFMJD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1(CCCCC1)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















